2-(2-Chloro-5-fluorophenyl)ethan-1-ol
Overview
Description
2-(2-Chloro-5-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethanol moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-fluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature and yields the desired alcohol product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-chloro-5-fluorobenzaldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is advantageous due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 2-(2-Chloro-5-fluorophenyl)acetaldehyde or 2-(2-Chloro-5-fluorophenyl)acetic acid.
Reduction: 2-(2-Chloro-5-fluorophenyl)ethane.
Substitution: 2-(2-Amino-5-fluorophenyl)ethanol or 2-(2-Mercapto-5-fluorophenyl)ethanol.
Scientific Research Applications
2-(2-Chloro-5-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)ethan-1-ol is primarily related to its ability to interact with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-(3-Chloro-2-fluorophenyl)ethanol: Similar in structure but with different positional isomers of the chloro and fluoro groups.
2-(2-Chloro-4-fluorophenyl)ethanol: Another positional isomer with the fluoro group at the 4-position instead of the 5-position.
Comparison: 2-(2-Chloro-5-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the chloro and fluoro groups, which can influence its reactivity and binding affinity. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLGDBGRBWZHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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